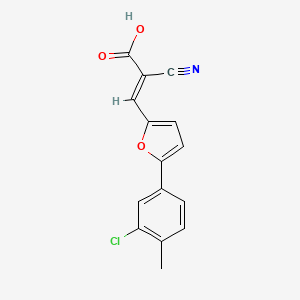

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid

Description

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid is a furan-based carboxylic acid derivative featuring a substituted phenyl group (3-chloro-4-methylphenyl) at the 5-position of the furan ring, a cyano group at the α-carbon, and a propenoic acid moiety. This compound’s structure combines electron-withdrawing (chloro, cyano) and electron-donating (methyl) groups, which influence its electronic properties and reactivity.

Properties

CAS No. |

853347-78-1 |

|---|---|

Molecular Formula |

C15H10ClNO3 |

Molecular Weight |

287.70 g/mol |

IUPAC Name |

(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoic acid |

InChI |

InChI=1S/C15H10ClNO3/c1-9-2-3-10(7-13(9)16)14-5-4-12(20-14)6-11(8-17)15(18)19/h2-7H,1H3,(H,18,19)/b11-6+ |

InChI Key |

IUOJDAJVEVTSQK-IZZDOVSWSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Homogeneous Catalysis

-

DBU (1,8-Diazabicycloundec-7-ene) in Water :

A green chemistry approach employs 20 mol% DBU in water at room temperature, achieving yields >90% within 0.5–2 hours. This method avoids toxic solvents and simplifies purification. -

KOH/EtOH :

Traditional alkaline conditions using KOH in ethanol under reflux yield 65–75% product. Prolonged reaction times (4–6 hours) are required, and the crude product often requires recrystallization from ethanol/acetone mixtures.

Heterogeneous Catalysis

Microwave-Assisted Synthesis

Cyanoacetic acid and the aldehyde precursor react under microwave irradiation (100–150 W) in water with KOH, reducing reaction time to 10–15 minutes and improving yields to 92–97%.

Synthesis of the Aldehyde Precursor: 5-(3-Chloro-4-Methylphenyl)Furan-2-Carbaldehyde

The aldehyde precursor is synthesized via Ullmann coupling or Sonogashira cross-coupling , followed by oxidation:

Ullmann Coupling Route

Sonogashira Cross-Coupling Route

-

Starting Materials :

-

3-Chloro-4-methylphenylacetylene

-

2-Furaldehyde

-

-

Conditions :

Alternative Pathways: Multi-Step Functionalization

Stepwise Construction of the Furan Core

-

Synthesis of 2-Methyl-5-Arylfuran-3-Carboxylic Acid :

-

Oxidation to Aldehyde :

Cyanoacetate Alkylation

Ethyl cyanoacetate is alkylated with 5-(3-chloro-4-methylphenyl)furan-2-ylmethyl bromide in DMF/K₂CO₃, followed by acidic hydrolysis to yield the target compound.

-

Yield: 50–55% after column chromatography.

Optimization and Challenges

Purification Techniques

Side Reactions and Mitigation

-

Z/E Isomerization : Prolonged heating favors the thermodynamically stable E-isomer.

-

Decarboxylation : Acidic conditions during hydrolysis require strict temperature control (<50°C).

Comparative Analysis of Methods

| Method | Catalytic System | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Knoevenagel (DBU/H₂O) | DBU (20 mol%) | 90–95 | 0.5–2 h | Solvent-free, high purity |

| Knoevenagel (P4VP/Al₂O₃) | P4VP/Al₂O₃-SiO₂ | 85–90 | 3–4 h | Recyclable catalyst |

| Microwave-Assisted | KOH/H₂O | 92–97 | 10–15 min | Rapid, energy-efficient |

| Ullmann-Oxidation | Cu₂O, MnO₂ | 70–75 | 12 h | Scalable for industrial use |

Industrial-Scale Considerations

Patents highlight continuous-flow reactors for large-scale Knoevenagel condensation, achieving 85% yield at 1 kg/day throughput. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous furan derivatives:

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Groups and Reactivity The target compound’s cyano group enhances electrophilicity at the α-carbon, distinguishing it from hydrazide derivatives (e.g., ) and propanoic acid analogs (e.g., ). This could facilitate nucleophilic attacks or covalent binding in biological systems. Unlike 3-(2-furyl)acrylic acid esters (), which require sugar conjugation to improve solubility, the target’s free carboxylic acid group may offer intrinsic water solubility, though steric hindrance from the chloro-methylphenyl group might counteract this .

However, the hydrazide moiety in these analogs is critical for receptor binding, which the target lacks . Antimicrobial activity is prominent in 3-(2-furyl)acrylic acid derivatives (), but their efficacy depends on esterification with hydrophilic sugars. The target’s cyano group and substituted phenyl may enhance membrane penetration or target specificity .

Synthetic Considerations Synthesis of the target compound could mirror protocols for 3-(2-furyl)acryloyl chloride (), where thionyl chloride activates the carboxylic acid for subsequent coupling. However, introducing the cyano group would require additional steps, such as cyanation of α,β-unsaturated ketones .

Computational Insights

- Computational studies () on furan-containing pigments suggest that substituents like chloro and methylphenyl significantly alter frontier molecular orbitals (HOMO-LUMO gaps), impacting reactivity. The MN12SX functional may predict the target’s nucleophilic/electrophilic sites, guiding derivatization efforts .

Biological Activity

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid, also known as the compound with CAS Number 853347-78-1, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan ring, a cyano group, and a chloro-substituted aromatic moiety. Its molecular formula is .

| Property | Value |

|---|---|

| Molecular Formula | C15H10ClN1O3 |

| Molecular Weight | 285.70 g/mol |

| CAS Number | 853347-78-1 |

| IUPAC Name | This compound |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

1. Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

In vitro studies revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines, with IC50 values of 15 µM and 20 µM respectively. This suggests its potential as a therapeutic agent in cancer treatment.

2. Antimicrobial Activity

The compound has also shown moderate antimicrobial activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Apoptosis Induction: The compound activates caspases leading to programmed cell death in cancer cells.

- Cytokine Modulation: It inhibits the expression of TNF-alpha and IL-6, which are critical in inflammatory responses.

- DNA Interaction: The presence of the cyano group allows interaction with DNA, potentially leading to DNA damage in rapidly dividing cells.

Q & A

Q. What are the optimal synthetic routes for 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for furyl-chlorophenyl bond formation, followed by cyanoacrylic acid derivatization. For example, similar compounds (e.g., 3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid) use palladium-catalyzed cross-coupling under inert atmospheres (N₂/Ar) . Key parameters include:

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furyl protons at δ 6.5-7.5 ppm, cyano group at ~δ 110-120 ppm in ¹³C) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₁ClN₂O₃).

- FTIR : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) .

Example Data Table :

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁ClN₂O₃ |

| HRMS (m/z) | 338.0465 [M+H]⁺ |

| ¹H NMR (δ, ppm) | 7.8 (s, 1H, furyl), 2.4 (s, 3H, CH₃) |

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the cyano and furyl groups .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the propenoic acid moiety .

- pH stability : Avoid aqueous solutions with pH >7, as the carboxylic acid group may deprotonate and degrade .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the cyano group and planarity of the furyl-chlorophenyl system .

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). For example, similar chlorophenyl-furyl derivatives show binding affinities (ΔG ~-8.5 kcal/mol) .

Q. What experimental designs are suitable for analyzing contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer : Implement split-split-plot designs to account for variability:

Q. What are the environmental fate and degradation pathways of this compound under varying conditions?

- Abiotic degradation : Test hydrolysis (pH 3-9) and photolysis (UV light, 254 nm).

- Biotic degradation : Use soil microcosms to assess microbial breakdown (e.g., LC-MS/MS to detect intermediates like 3-chloro-4-methylbenzoic acid).

- Ecotoxicity : Perform Daphnia magna assays (LC₅₀ values) to evaluate aquatic impact.

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (e.g., competitive vs. non-competitive).

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) with target enzymes .

- Site-directed mutagenesis : Modify active-site residues (e.g., COX-2 Tyr385) to confirm binding specificity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.